4-Benzyl-3-(2-chloroethyl)morpholine
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Overview
Description
4-Benzyl-3-(2-chloroethyl)morpholine is an organic compound that belongs to the class of morpholine derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, organic synthesis, and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-3-(2-chloroethyl)morpholine typically involves the reaction of morpholine with benzyl chloride and 2-chloroethyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Benzyl-3-(2-chloroethyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloroethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted morpholine derivatives.
Scientific Research Applications
4-Benzyl-3-(2-chloroethyl)morpholine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound may be studied for its potential biological activities, including antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical agent or drug precursor.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Benzyl-3-(2-chloroethyl)morpholine involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzymes or disruption of cellular processes. The benzyl group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes.
Comparison with Similar Compounds
Similar Compounds
4-Benzylmorpholine: Lacks the chloroethyl group, leading to different reactivity and applications.
3-(2-Chloroethyl)morpholine: Lacks the benzyl group, affecting its lipophilicity and biological activity.
4-Benzyl-3-methylmorpholine: Substitutes the chloroethyl group with a methyl group, altering its chemical properties.
Uniqueness
4-Benzyl-3-(2-chloroethyl)morpholine is unique due to the presence of both the benzyl and chloroethyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C13H18ClNO |
---|---|
Molecular Weight |
239.74 g/mol |
IUPAC Name |
4-benzyl-3-(2-chloroethyl)morpholine |
InChI |
InChI=1S/C13H18ClNO/c14-7-6-13-11-16-9-8-15(13)10-12-4-2-1-3-5-12/h1-5,13H,6-11H2 |
InChI Key |
NQNIMGRMJWPMIA-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC(N1CC2=CC=CC=C2)CCCl |
Origin of Product |
United States |
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